molecular formula C11H17BrCl2O2 B14533545 Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate CAS No. 62394-45-0

Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate

Cat. No.: B14533545
CAS No.: 62394-45-0
M. Wt: 332.06 g/mol
InChI Key: AFGBTWLPVNTBAE-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate is an organic compound with a complex structure that includes multiple halogen substituents and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the double bond to a single bond.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and ester group in the compound can form specific interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-4,7-dichloro-3,3-dimethylheptanoate: Similar structure but lacks the double bond.

    Ethyl 6-chloro-4,7-dibromo-3,3-dimethylhept-5-enoate: Similar structure with different halogen substitution pattern.

    Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhex-5-enoate: Similar structure with a shorter carbon chain.

Uniqueness

Ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate is unique due to its specific combination of halogen substituents and the presence of a double bond

Properties

CAS No.

62394-45-0

Molecular Formula

C11H17BrCl2O2

Molecular Weight

332.06 g/mol

IUPAC Name

ethyl 6-bromo-4,7-dichloro-3,3-dimethylhept-5-enoate

InChI

InChI=1S/C11H17BrCl2O2/c1-4-16-10(15)6-11(2,3)9(14)5-8(12)7-13/h5,9H,4,6-7H2,1-3H3

InChI Key

AFGBTWLPVNTBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(CCl)Br)Cl

Origin of Product

United States

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